Ethyl alpha-cyano-2,3-dimethoxycinnamate

Description

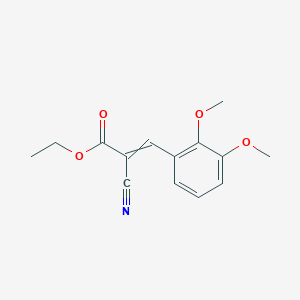

Ethyl alpha-cyano-2,3-dimethoxycinnamate (CAS: Not explicitly provided in evidence; molecular formula: C₁₄H₁₅NO₄) is a cinnamate derivative characterized by a cyano (-CN) group at the alpha position and methoxy (-OCH₃) groups at the 2- and 3-positions of the aromatic ring. The compound is commercially available under product number S532584 from AldrichCPR, indicating its use in research and industrial settings .

Properties

CAS No. |

58531-09-2 |

|---|---|

Molecular Formula |

C14H15NO4 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

ethyl 2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C14H15NO4/c1-4-19-14(16)11(9-15)8-10-6-5-7-12(17-2)13(10)18-3/h5-8H,4H2,1-3H3 |

InChI Key |

ROKZGGFXDOZPCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C(=CC=C1)OC)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Doebner reaction involves the condensation of an aromatic aldehyde with ethyl cyanoacetate in the presence of a weak acid catalyst. For ethyl alpha-cyano-2,3-dimethoxycinnamate, 2,3-dimethoxybenzaldehyde serves as the aromatic aldehyde. The mechanism proceeds via Knoevenagel condensation, where the alpha-hydrogen of ethyl cyanoacetate is deprotonated by a base (e.g., ammonium acetate), forming a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the alpha-cyano cinnamate ester.

The reaction is typically conducted in acetic acid with ammonium acetate as a catalyst, leveraging its mild basicity to facilitate enolate formation without promoting side reactions. The electron-donating methoxy groups on the benzaldehyde enhance the electrophilicity of the carbonyl group, accelerating the condensation.

Synthetic Procedure and Optimization

A representative synthesis involves the following steps:

-

Reactant Proportions : 2,3-Dimethoxybenzaldehyde (1.0 mol) and ethyl cyanoacetate (1.2 mol) are combined in glacial acetic acid.

-

Catalyst Addition : Ammonium acetate (0.1 mol) is added to the mixture.

-

Reflux Conditions : The reaction is heated under reflux (120–130°C) for 6–8 hours, monitored by thin-layer chromatography (TLC) for completion.

-

Workup : The mixture is cooled, diluted with ice water, and extracted with ethyl acetate. The organic layer is washed with sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

-

Purification : The crude product is recrystallized from ethanol or purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Optimization Parameters :

-

Molar Ratio : A slight excess of ethyl cyanoacetate (1.2–1.5 equivalents) ensures complete conversion of the aldehyde.

-

Temperature : Reflux at 120–130°C balances reaction rate and byproduct minimization. Higher temperatures risk decarboxylation or polymerization.

-

Catalyst Load : Ammonium acetate at 10 mol% optimizes enolate formation without excessive base-induced side reactions.

Stereochemical and Purity Considerations

The Doebner reaction predominantly yields the trans (E)-isomer due to thermodynamic stability, confirmed by nuclear Overhauser effect (NOE) spectroscopy. The steric hindrance between the cyano group and the aromatic methoxy substituents favors the E-configuration. Purity levels exceeding 95% are achievable via recrystallization, though chromatographic methods may elevate this to >99% for analytical applications.

Comparative Analysis of Alternative Methods

While the Doebner reaction is standard, alternative routes have been explored:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields comparable to conventional heating. This method minimizes thermal degradation, enhancing suitability for heat-sensitive substrates.

Solvent-Free Approaches

Grinding the aldehyde and ethyl cyanoacetate with a catalytic amount of ammonium acetate under solvent-free conditions offers an eco-friendly alternative. However, yields are marginally lower (~80%) due to incomplete mixing.

Analytical Characterization

Spectroscopic Data :

-

IR : Strong absorption at 2220 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (ester C=O), and 1600 cm⁻¹ (aromatic C=C).

-

¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 3.90 (s, 6H, OCH₃), 4.30 (q, 2H, CH₂CH₃), 6.95–7.50 (m, 3H, aromatic).

-

¹³C NMR : δ 14.1 (CH₂CH₃), 56.2 (OCH₃), 62.5 (CH₂CH₃), 115.5 (CN), 160.2 (C=O).

Chromatographic Purity :

HPLC analysis (C18 column, acetonitrile/water) typically shows a single peak with >99% purity post-recrystallization.

Industrial-Scale Production and Challenges

Scaling the Doebner reaction requires addressing:

-

Byproduct Formation : Overcondensation products may arise at high temperatures, necessitating precise temperature control.

-

Solvent Recovery : Distillation under reduced pressure (e.g., 1 mbar) enables efficient recovery of acetic acid and ethyl cyanoacetate for reuse, reducing waste.

-

Catalyst Recycling : Ammonium acetate can be recovered from aqueous washes via evaporation, though fresh catalyst is often preferred for consistency.

Applications in Organic Synthesis

The compound’s electron-deficient double bond facilitates its use in:

Chemical Reactions Analysis

Types of Reactions

Ethyl alpha-cyano-2,3-dimethoxycinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Photoprotection and Sunscreen Formulations

Ethyl alpha-cyano-2,3-dimethoxycinnamate is primarily recognized for its effectiveness as a UV filter in sunscreens. It absorbs UV radiation, particularly in the UV-A range, thereby providing protection against skin damage caused by sun exposure.

Key Properties

- Absorption Maximum : Approximately 360 nm

- Molecular Weight : 306.41 g/mol

- Appearance : Yellowish crystalline powder

- Solubility :

- Water: 0.3% (3 g/L)

- Methanol: >55% (>500 g/L)

In addition to its application in photoprotection, this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various derivatives that may exhibit different biological activities or functionalities.

Case Study: Synthesis of Derivatives

Research has shown that modifying the structure of this compound can yield compounds with enhanced properties for specific applications. For example, the introduction of different substituents on the aromatic ring can lead to compounds with improved UV absorption characteristics or altered solubility profiles.

Regulatory Considerations and Commercial Development

The use of this compound in cosmetic formulations is subject to regulatory scrutiny to ensure safety and efficacy. The compound has been included in various sunscreen products due to its favorable safety profile and effectiveness.

Table 2: Regulatory Status and Commercial Use

| Region | Status | Applications |

|---|---|---|

| EU | Approved for use | Sunscreens |

| USA | Approved under FDA | Cosmetic formulations |

| Asia | Varies by country | Sunscreens and cosmetics |

Mechanism of Action

The mechanism of action of ethyl alpha-cyano-2,3-dimethoxycinnamate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy groups can undergo electrophilic substitution. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Ethyl Alpha-Cyano-2,5-Dimethoxycinnamate

This structural isomer shares the same molecular formula (C₁₄H₁₅NO₄) but differs in the placement of methoxy groups (2,5- vs. 2,3-positions). Key comparisons include:

The positional isomerism may influence physicochemical properties:

Ethylhexyl Methoxycinnamate (C₁₁H₁₈O₂)

A structurally distinct cinnamate ester, ethylhexyl methoxycinnamate (product number T330027) lacks the cyano group and features a single methoxy group and a branched ethylhexyl chain. It is widely used as a UV filter in sunscreens.

| Property | This compound | Ethylhexyl Methoxycinnamate |

|---|---|---|

| Molecular Formula | C₁₄H₁₅NO₄ | C₁₁H₁₈O₂ |

| Functional Groups | Cyano, 2,3-dimethoxy, ethyl ester | Methoxy, ethylhexyl ester |

| Applications | Research/industrial (exact use unspecified) | UV absorption (sunscreens) |

The cyano group in the former may enhance electron-withdrawing effects, altering UV absorption profiles or biological activity compared to ethylhexyl methoxycinnamate .

Ethyl Isocyanoacetate (C₅H₇NO₂)

Its smaller structure (MW: 113.11 vs. 241.27 for the target compound) results in higher volatility and distinct reactivity, particularly in cycloaddition reactions. Safety data for this compound highlight acute toxicity risks, underscoring the variability in hazard profiles even among cyano-containing esters .

Research and Practical Considerations

- Synthetic Challenges : The regioselective introduction of methoxy groups in cinnamates (e.g., 2,3- vs. 2,5-) requires precise control, often achieved via Friedel-Crafts alkylation or directed ortho-metalation.

- Stability and Reactivity: The electron-withdrawing cyano group may reduce the hydrolytic stability of the ester moiety compared to non-cyano analogs.

- Safety Profiles: While specific data for this compound are unavailable, structurally related compounds like ethyl isocyanoacetate demonstrate the need for rigorous safety evaluations .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Ethyl alpha-cyano-2,3-dimethoxycinnamate, and how do they resolve structural ambiguities?

- Methodological Answer : Utilize Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., cyano, ester, methoxy) by comparing peaks to reference spectra of structurally similar compounds . Pair this with nuclear magnetic resonance (NMR) , particularly - and -NMR, to assign substituent positions on the cinnamate backbone. For example, the methoxy groups at positions 2 and 3 will show distinct splitting patterns in -NMR due to their proximity to the cyano group . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHNO) and isotopic patterns .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodological Answer : Perform a systematic solubility screen using solvents of varying polarity (e.g., DMSO, ethanol, acetonitrile) at concentrations ≤10 mM. Monitor stability via UV-Vis spectroscopy at 250–300 nm (typical absorbance range for cinnamate derivatives). For aqueous compatibility, employ co-solvents like polyethylene glycol (PEG-400) or cyclodextrin-based solubilizing agents, ensuring no interference with biological assays .

Q. What synthetic routes are available for this compound, and what are their yield limitations?

- Methodological Answer : The most common route involves Knoevenagel condensation between 2,3-dimethoxybenzaldehyde and ethyl cyanoacetate, catalyzed by piperidine or ammonium acetate in refluxing ethanol. Typical yields range from 60–75%, with side products arising from incomplete condensation or isomerization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the trans-isomer, which dominates due to steric hindrance .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethoxy and cyano groups influence the compound’s reactivity in photochemical studies?

- Methodological Answer : Conduct time-dependent density functional theory (TD-DFT) calculations to model excited-state behavior. Experimentally, compare UV irradiation outcomes (e.g., [2+2] cycloaddition or isomerization) with analogs lacking methoxy/cyano groups. Use HPLC-MS to track photoproduct formation, noting that the electron-withdrawing cyano group stabilizes the excited state, while methoxy groups at positions 2 and 3 sterically hinder π-π stacking .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays involving this compound?

- Methodological Answer : Implement rigorous quality control protocols :

- Purity : Require ≥95% purity (HPLC, λ = 254 nm) with trace solvent residues quantified via gas chromatography (GC).

- Isomer control : Validate trans/cis ratio via -NMR; cis-isomers exhibit downfield shifts for the α-cyano proton.

- Biological replicates : Use ≥3 independent synthetic batches in cell-based assays, applying ANOVA to assess variability .

Q. How can researchers resolve contradictions in reported IC values for this compound’s enzyme inhibition?

- Methodological Answer : Standardize assay conditions by:

- Enzyme source : Use recombinant enzymes (e.g., expressed in HEK293 cells) to minimize isoform variability.

- Substrate concentration : Maintain levels to avoid non-linear kinetics.

- Data normalization : Include positive controls (e.g., known inhibitors) in each plate. Apply Michaelis-Menten curve fitting with outlier detection (Grubbs’ test) to exclude anomalous data points .

Data Presentation and Analysis Guidelines

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer : Use non-linear regression (e.g., four-parameter logistic model) to calculate IC values. Report 95% confidence intervals and perform residual analysis to assess goodness-of-fit. For comparative studies, apply extra sum-of-squares F-test to determine if two datasets share the same IC .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Include:

- Detailed reaction conditions : Solvent volume, temperature (±1°C), and stirring speed.

- Characterization data : NMR chemical shifts (δ in ppm), FTIR peaks (cm), and HRMS m/z values.

- Batch identifiers : Track variations in starting materials (e.g., aldehyde purity) using a laboratory information management system (LIMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.